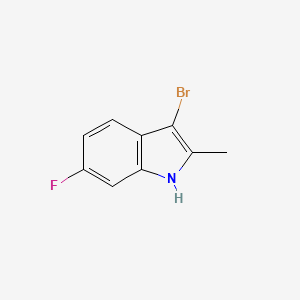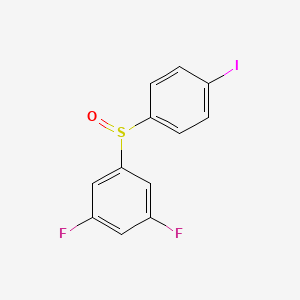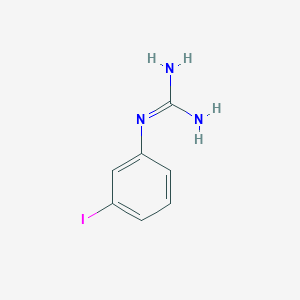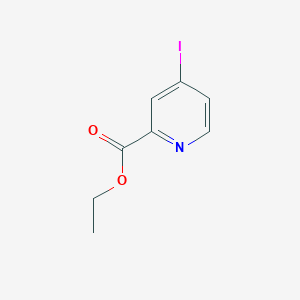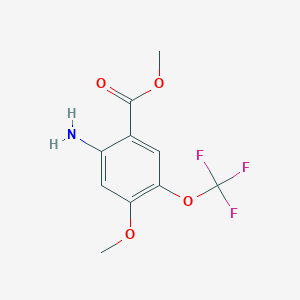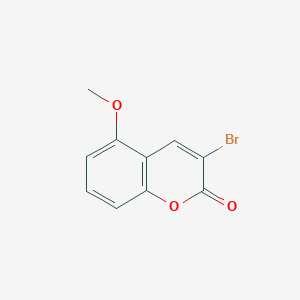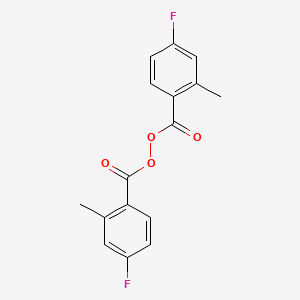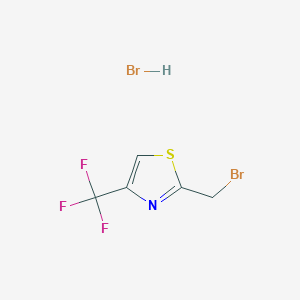
2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide is a chemical compound that features a thiazole ring substituted with bromomethyl and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide typically involves the bromination of a thiazole precursor. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Azides, thiocyanates, and other nucleophile-substituted derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and molecular targets .
Comparison with Similar Compounds
2-(Bromomethyl)-5-(trifluoromethyl)thiazole: Similar structure but with the bromomethyl group at a different position.
2-(Chloromethyl)-4-(trifluoromethyl)thiazole: Chlorine instead of bromine, affecting reactivity and biological activity.
2-(Bromomethyl)-4-(methyl)thiazole: Methyl group instead of trifluoromethyl, altering chemical properties and applications.
Uniqueness: 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and resistance to metabolic degradation, making it valuable in pharmaceutical and industrial applications .
Properties
Molecular Formula |
C5H4Br2F3NS |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(trifluoromethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H3BrF3NS.BrH/c6-1-4-10-3(2-11-4)5(7,8)9;/h2H,1H2;1H |
InChI Key |
DEAKSCQJAVHNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CBr)C(F)(F)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)
